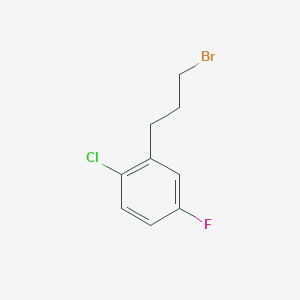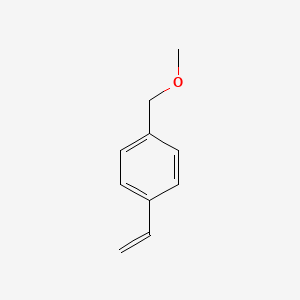
1-Ethenyl-4-(methoxymethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenyl-4-(methoxymethyl)benzene, also known as 1-ethenyl-4-methoxybenzene, is an organic compound with the molecular formula C10H12O. It is a derivative of benzene, where the benzene ring is substituted with an ethenyl group and a methoxymethyl group. This compound is known for its aromatic properties and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethenyl-4-(methoxymethyl)benzene can be synthesized through several methods. One common method involves the reaction of 4-methoxybenzyl chloride with acetylene in the presence of a base, such as potassium hydroxide, to form the desired product. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic dehydrogenation of 4-methoxyethylbenzene. This process involves the use of a metal catalyst, such as palladium or platinum, at elevated temperatures and pressures to achieve high yields of the target compound.
Chemical Reactions Analysis
Types of Reactions
1-Ethenyl-4-(methoxymethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-methoxybenzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ethenyl group can be achieved using hydrogen gas in the presence of a metal catalyst, resulting in the formation of 4-methoxyethylbenzene.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nucleophiles such as hydroxide ions, amines, or thiols.
Major Products
Oxidation: 4-Methoxybenzaldehyde
Reduction: 4-Methoxyethylbenzene
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethenyl-4-(methoxymethyl)benzene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethenyl-4-(methoxymethyl)benzene involves its interaction with various molecular targets and pathways. The ethenyl group can undergo electrophilic addition reactions, while the methoxymethyl group can participate in nucleophilic substitution reactions. These interactions can lead to the formation of reactive intermediates that exert biological effects.
Comparison with Similar Compounds
1-Ethenyl-4-(methoxymethyl)benzene can be compared with other similar compounds, such as:
1-Ethenyl-4-methoxybenzene: Similar structure but lacks the methoxymethyl group.
4-Methoxystyrene: Contains a methoxy group instead of a methoxymethyl group.
4-Vinylanisole: Similar to this compound but with a different substituent pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
13051-65-5 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
1-ethenyl-4-(methoxymethyl)benzene |
InChI |
InChI=1S/C10H12O/c1-3-9-4-6-10(7-5-9)8-11-2/h3-7H,1,8H2,2H3 |
InChI Key |
XVXKXOPCFWAOLN-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=C(C=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


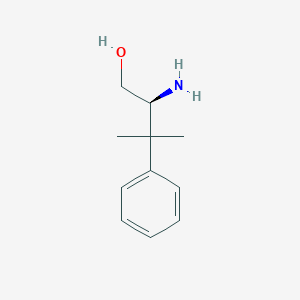

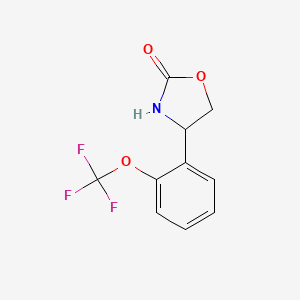
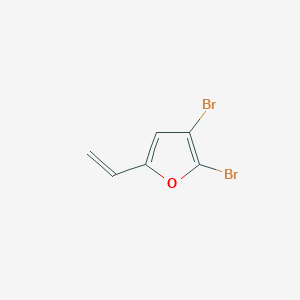

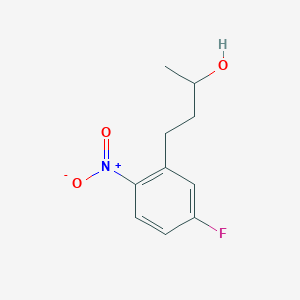
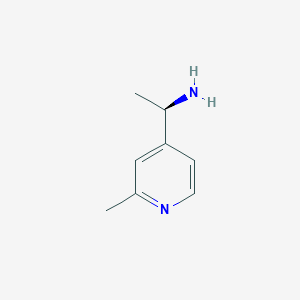
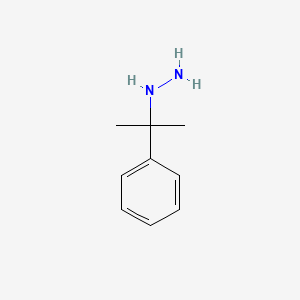

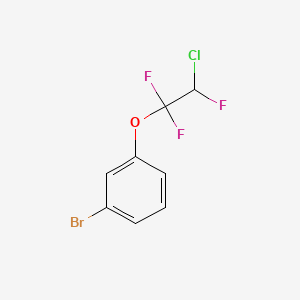
![2-(4-Bromo-3-methylbutyl)benzo[d]thiazole](/img/structure/B13607332.png)

